S-Methyldihydroziprasidone-13C,d3
説明
S-Methyldihydroziprasidone-13C,d3 is a deuterated and carbon-13 (13C)-labeled isotopologue of S-methyldihydroziprasidone, a key metabolite of the antipsychotic drug ziprasidone. This compound is structurally characterized by a benzisothiazole core, a piperazine ring, and a methyl group at the sulfur atom, with isotopic enrichment at specific positions (deuterium at three hydrogen sites and 13C at one carbon site) . Its primary application lies in pharmacokinetic and metabolic studies, where the isotopic labels enable precise tracking via advanced analytical techniques like liquid chromatography–tandem mass spectrometry (LC-MS/MS) . Unlike the parent drug ziprasidone, which acts as a dopamine D2 and serotonin 5-HT2A receptor antagonist, S-methyldihydroziprasidone is pharmacologically inactive, making it a critical reference standard for distinguishing drug-related metabolites from endogenous compounds in biological matrices .
特性
分子式 |
C₂₁¹³CH₂₂D₃ClN₄OS |
|---|---|
分子量 |
432.99 |
同義語 |
6-Chloro-1,3-dihydro-5-[2-[4-[imino[2-(methylthio)phenyl]methyl]-1-piperazinyl]ethyl]-2H-indol-2-one-13C,d3; 1-[2-(6-Chloro-2,3-dihydro-2-oxo-1H-indol-5-yl)ethyl]-4-[imino[2-(methylthio)phenyl]methyl]-piperazine-13C,d3 |
製品の起源 |
United States |
類似化合物との比較

Key Findings :
- Isotopic Labeling: The 13C and deuterium labels in S-Methyldihydroziprasidone-13C,d3 enhance its detectability in mass spectrometry by reducing background noise and improving signal-to-noise ratios compared to non-labeled analogs like dihydroziprasidone .
- Pharmacological Inactivity : Unlike ziprasidone or triazole-based D3 antagonists (e.g., Compounds 34–36), S-Methyldihydroziprasidone-13C,d3 lacks receptor binding activity, making it ideal for disentangling metabolic processes from therapeutic effects .
- Structural Divergence : Triazole-based D3 antagonists (Compounds 34–36) share a heterocyclic core but lack the benzisothiazole moiety of ziprasidone derivatives, leading to distinct receptor selectivity profiles (D3 > D2) compared to ziprasidone’s balanced D2/5-HT2A antagonism .
Comparison with Isotopic Analogs
Deuterated and 13C-labeled compounds are pivotal in drug metabolism research. The table below highlights differences between S-Methyldihydroziprasidone-13C,d3 and other isotopic analogs:
| Isotopic Analog | Isotope Type | Metabolic Stability | Primary Use | Key References |
|---|---|---|---|---|
| S-Methyldihydroziprasidone-13C,d3 | 13C + d3 | High (resistant to hepatic oxidation) | Metabolic tracing, pharmacokinetics | |
| Deuterated Ziprasidone-d4 | d4 | Moderate (deuterium isotope effect) | Drug-drug interaction studies | |
| 13C-Labeled Olanzapine | 13C | High | Quantification in human plasma |
Key Findings :
- Deuterium Isotope Effects : Unlike deuterated ziprasidone-d4, which may exhibit altered metabolic stability due to kinetic isotope effects (e.g., slower CYP450-mediated oxidation), the deuterium in S-Methyldihydroziprasidone-13C,d3 is positioned to minimize such interference, ensuring reliable metabolic data .
- Dual Labeling : The combination of 13C and deuterium allows simultaneous tracking of carbon and hydrogen pathways, a feature absent in single-isotope analogs like 13C-labeled olanzapine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

